Target Potency Comparison: ML354 Versus Clinical PAR4 Antagonist BMS-986120
ML354 exhibits a PAR4 IC50 of 140 nM in human platelet PAC-1 fluorescent αIIbβ3 activation assays [1]. In contrast, the clinical-stage antagonist BMS-986120 demonstrates substantially higher potency with an IC50 of 9.5 nM in human blood . This ~15-fold difference in potency reflects their distinct optimization goals: ML354 as an in vitro probe, BMS-986120 as an orally bioavailable therapeutic candidate. Researchers requiring a well-characterized probe with established SAR and moderate potency for mechanistic studies should select ML354, whereas BMS-986120 is optimized for in vivo efficacy.
| Evidence Dimension | PAR4 antagonism potency (IC50) |
|---|---|
| Target Compound Data | 140 nM |
| Comparator Or Baseline | BMS-986120: 9.5 nM |
| Quantified Difference | Approximately 15-fold less potent than BMS-986120 |
| Conditions | ML354: PAC-1 fluorescent αIIbβ3 activation assay in human platelets; BMS-986120: human blood assay |
Why This Matters
This potency difference guides selection: ML354 is appropriate for in vitro target validation and pathway dissection, while BMS-986120 is suited for in vivo pharmacology and preclinical efficacy studies.
- [1] Wen W, Young SE, Duvernay MT, et al. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. Bioorg Med Chem Lett. 2014;24(19):4708-4713. View Source
